molecular formula C19H17ClN4O3S B12123097 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide

2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B12123097
M. Wt: 416.9 g/mol
InChI Key: MRQWHDCFPAVNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a benzamide moiety, and a sulfamoyl group attached to a dimethylpyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dimethylpyrimidine and 4-aminobenzenesulfonamide.

    Formation of Intermediate: The 2,6-dimethylpyrimidine is chlorinated to form 2-chloro-4,6-dimethylpyrimidine. This intermediate is then reacted with 4-aminobenzenesulfonamide to form 4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]aniline.

    Final Product Formation: The final step involves the reaction of 4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]aniline with 2-chlorobenzoyl chloride under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

    Oxidation and Reduction: The compound may also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amide derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby affecting cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide
  • 4-(4,6-dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-1H-tetrazol-1-yl)acetamide

Uniqueness

2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor and antiproliferative agent sets it apart from other similar compounds .

Properties

Molecular Formula

C19H17ClN4O3S

Molecular Weight

416.9 g/mol

IUPAC Name

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C19H17ClN4O3S/c1-12-11-18(22-13(2)21-12)24-28(26,27)15-9-7-14(8-10-15)23-19(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

MRQWHDCFPAVNDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.